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Compound of Interest

Compound Name: Kauran-16,17-diol

Cat. No.: B104088 Get Quote

Introduction: Kauran-16,17-diol, specifically the enantiomer ent-kauran-16β,17-diol (CAS No:

16836-31-0), is a tetracyclic diterpenoid belonging to the kaurane family. It is a known natural

product that has been isolated from plant sources such as Fritillaria thunbergii Miq. With a

molecular formula of C₂₀H₃₄O₂ and a molecular weight of approximately 306.48 g/mol , this

compound is of interest to researchers in natural product chemistry and drug discovery. This

guide provides a detailed overview of its spectroscopic data (NMR, MS, and IR), along with the

experimental protocols for these analyses, tailored for researchers, scientists, and

professionals in drug development.

While a single comprehensive public-domain source containing fully assigned spectra for this

specific compound is not readily available, this guide compiles expected spectroscopic values

based on its known structure and data from closely related analogs.

Data Presentation
The following tables summarize the expected quantitative spectroscopic data for ent-kauran-

16β,17-diol.

Table 1: Mass Spectrometry (MS) Data
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Parameter Expected Value Notes

Molecular Formula C₂₀H₃₄O₂

Exact Mass 306.2559 Calculated for C₂₀H₃₄O₂

[M+H]⁺ m/z 307.2637 High-resolution ESI-MS

[M+Na]⁺ m/z 329.2456 Common adduct in ESI-MS

Key Fragments m/z 289 [M+H-H₂O]⁺ Loss of one water molecule

m/z 271 [M+H-2H₂O]⁺ Loss of two water molecules

m/z 275 [M+H-CH₂OH]⁺
Loss of the hydroxymethyl

group (unconfirmed)

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3400-3300 Strong, Broad
O-H stretching (intermolecular

H-bonding of diol)

~2960-2850 Strong
C-H stretching (aliphatic CH₃,

CH₂, CH)

~1465 & ~1380 Medium C-H bending (CH₂ and CH₃)

~1100-1000 Medium-Strong
C-O stretching (primary and

tertiary alcohols)

Table 3: Predicted ¹³C and ¹H Nuclear Magnetic
Resonance (NMR) Data (CDCl₃)
Note: These chemical shifts are predicted based on the known kaurane skeleton and data from

structurally similar compounds. Actual experimental values may vary slightly.
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Position Predicted δC (ppm) Predicted δH (ppm)
Multiplicity &
Coupling (J in Hz)

1 ~39.5 ~1.85, ~0.90 m

2 ~19.0 ~1.60, ~1.45 m

3 ~42.0 ~1.40, ~1.05 m

4 ~33.5 - -

5 ~56.5 ~0.85 dd (12.0, 2.5)

6 ~21.5 ~1.70, ~1.50 m

7 ~41.0 ~1.55, ~1.30 m

8 ~44.5 - -

9 ~55.0 ~0.95 m

10 ~39.0 - -

11 ~18.0 ~1.60, ~1.50 m

12 ~33.0 ~1.75, ~1.25 m

13 ~44.0 ~1.90 m

14 ~38.0 ~2.00, ~1.15 m

15 ~49.0 ~1.80, ~1.65 m

16 ~79.5 - -

17 ~70.0
~3.65 (d, 11.0), ~3.55

(d, 11.0)
AB doublet

18 ~33.5 ~0.82 s

19 ~22.0 ~0.88 s

20 ~15.5 ~1.05 s

Experimental Protocols
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Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of Kauran-16,17-diol for ¹H NMR (or 20-30

mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent

(e.g., chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker Avance operating at

a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

Data Acquisition:

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and

perform automatic or manual shimming to optimize magnetic field homogeneity.

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters

include a 30° pulse angle, a spectral width of 12-15 ppm, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds. Collect 16-64 scans for a good signal-to-

noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Typical

parameters include a spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and

an acquisition time of 1-2 seconds. Collect 1024-4096 scans.

2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments

using standard Bruker microprograms to confirm proton-proton and proton-carbon

correlations for unambiguous signal assignment.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent

signal (CDCl₃: δH 7.26 ppm, δC 77.16 ppm) or an internal standard like tetramethylsilane

(TMS).
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Mass Spectrometry (MS)
Objective: To determine the exact mass, molecular formula, and fragmentation pattern of the

compound.

Methodology:

Sample Preparation: Prepare a dilute solution of Kauran-16,17-diol (approx. 0.1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-

Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

Data Acquisition:

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

low flow rate (e.g., 5-10 µL/min).

Ionization Mode: Operate the ESI source in positive ion mode to generate protonated

molecules [M+H]⁺ and other adducts.

Mass Analysis: Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500

Da).

Tandem MS (MS/MS): For structural confirmation, select the precursor ion ([M+H]⁺ at m/z

307.26) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon

or nitrogen) to generate a fragment ion spectrum.

Data Processing: Process the raw data to obtain the accurate mass of the molecular ion.

Use this mass to calculate the elemental composition with a mass accuracy of <5 ppm.

Analyze the MS/MS spectrum to identify characteristic fragment ions.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):
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Sample Preparation: Finely grind 1-2 mg of the solid Kauran-16,17-diol sample with

approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar

and pestle until a fine, homogeneous powder is obtained.[1]

Pellet Formation: Transfer the powder mixture to a pellet die and apply pressure (approx. 8-

10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.[1]

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Background Scan: First, acquire a background spectrum of the empty sample

compartment to account for atmospheric CO₂ and H₂O.

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber (cm⁻¹) is analyzed to identify absorption bands corresponding to the molecule's

functional groups.

Visualization
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a natural product like Kauran-16,17-diol.
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Caption: Workflow for the spectroscopic analysis of Kauran-16,17-diol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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